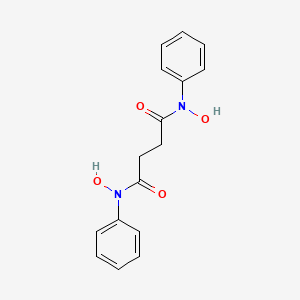
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide is a chemical compound characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide typically involves the reaction of a suitable diamine with a phenyl-substituted acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the phenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can be compared with other similar compounds, such as:
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diisopropylhexanediamide: Similar structure but with isopropyl groups instead of phenyl groups.
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylhexanediamide: Similar structure but with a hexane backbone instead of butane.
The uniqueness of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide lies in its specific combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
20533-09-9 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
N,N'-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-10,21-22H,11-12H2 |
Clave InChI |
FLAKPGYLHFDAPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C(=O)CCC(=O)N(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


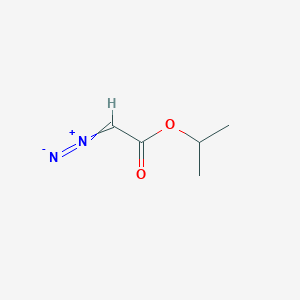
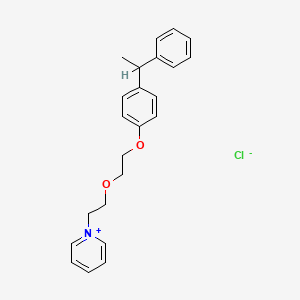
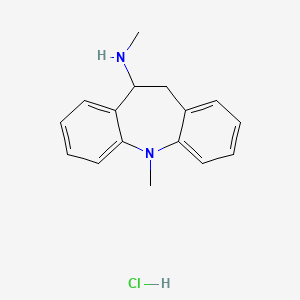
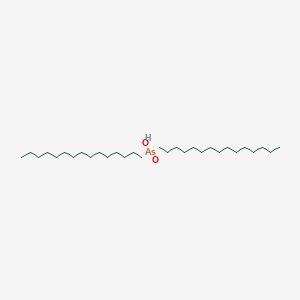
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
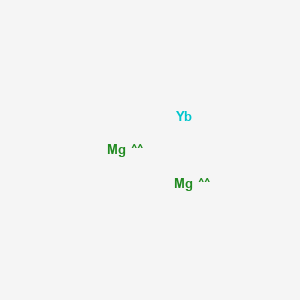
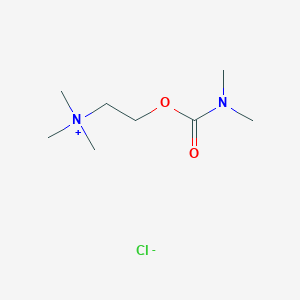
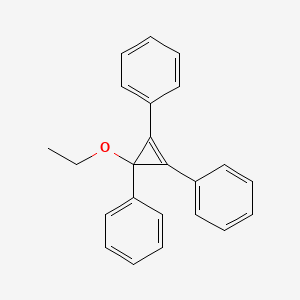

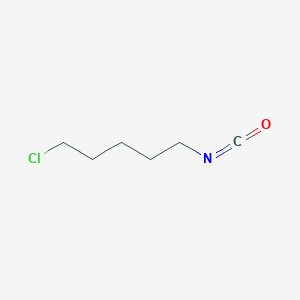

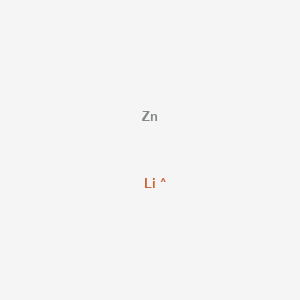
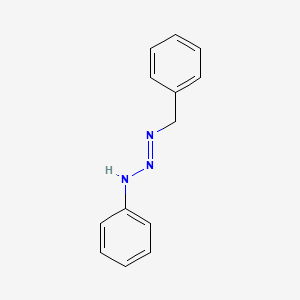
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
